molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine CAS No. 38063-81-9

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine

Cat. No. B351760
CAS RN: 38063-81-9
M. Wt: 150.18g/mol
InChI Key: ZIBZGXFVQGQEBO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine (abbreviated as (-NZ)-N-APEH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless solid that is soluble in water and has a molecular weight of 227.25 g/mol. (-NZ)-N-APEH is a versatile compound that has been used in a variety of chemical reactions, as well as for medicinal and biochemical applications.

Scientific Research Applications

Luminescence in Material Sciences

1-(4-Aminophenyl)ethanone oxime: has been utilized in the synthesis of europium complexes, which are known for their luminescent properties . These complexes can be excited by blue light to emit red light, making them suitable for high-performance luminescence applications. This property is particularly valuable in the development of new materials for displays and lighting technologies.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the preparation of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine , an intermediate compound essential for synthesizing posaconazole bulk drugs . This showcases the compound’s role in the creation of antifungal medications.

Advanced Polymer Development

1-(4-Aminophenyl)ethanone oxime: is involved in the production of colorless polyimides derived from adamantane-containing diamines . These polymers are known for their thermal stability and optical transparency, making them suitable for advanced applications in electronics and aerospace industries.

Crystal Engineering

The compound has been studied for its crystallographic properties, which are crucial in the field of crystal engineering . Understanding the crystal structure of such compounds can lead to the design of better materials with desired physical and chemical properties.

properties

IUPAC Name

(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZGXFVQGQEBO-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38063-81-9
Record name NSC77944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-amino-phenyl)-ethanone (2.75 g, 20.3 mmol) and hydroxylamine hydrochloride salt (2.1 g, 30.5 mmol) in ethanol (200 ml) was added sodium hydroxide (4.1 g, 101.7 mmol) in water (50 ml). After stirring for 18 hours, the mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with dichloromethane (200 ml). The organic extract was concentrated under reduced pressure to afford 1-(4-amino-phenyl)-ethanone-oxime (30% yield).
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2.75 g
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2.1 g
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200 mL
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4.1 g
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Q & A

Q1: How does the structure of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine facilitate its role as a building block for Schiff base ligands?

A1: (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine possesses two key functional groups: an amine group (-NH2) and an oxime group (-C=N-OH). The amine group readily reacts with aldehydes, like 4-Diethylaminosalicylaldehyde as described in the research [], to form a Schiff base linkage (-C=N-), resulting in a new bidentate Schiff base ligand. This characteristic makes (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine a valuable precursor in synthesizing ligands for coordination chemistry.

Q2: What insights do the structural characterization techniques reveal about (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine?

A2: The molecular formula of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is C8H10N2O, and its molecular weight is 150.18 g/mol. X-ray crystallography studies [] revealed that the oxime group in the molecule is only slightly twisted relative to the benzene ring, with a dihedral angle of 5.58° []. This structural information is crucial for understanding the molecule's reactivity and potential for forming complexes with metal ions.

Q3: How does (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine contribute to the thermal stability of its metal complexes?

A3: While the provided abstract [] doesn't explicitly detail the mechanism, it mentions that the metal complexes formed using (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine-derived Schiff base ligands exhibit good thermal stability as evidenced by TG/DTG/DTA analysis. This suggests that the ligand, including the (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine moiety, contributes to the overall stability of the complex, potentially through strong chelation with the metal ions.

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